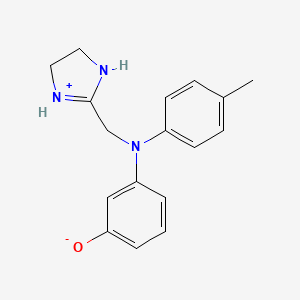
Phosphorylcolamine calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorylcolamine calcium, also known as calcium 2-aminoethyl phosphate, is an organic compound belonging to the class of phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorylcolamine calcium can be synthesized through a reaction between ethanolamine and phosphoric acid, followed by the addition of calcium ions. The reaction typically involves the following steps:
Ethanolamine and Phosphoric Acid Reaction: Ethanolamine reacts with phosphoric acid to form 2-aminoethyl dihydrogen phosphate.
Calcium Ion Addition: Calcium ions are introduced to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs the sol-gel synthesis method. This method is favored for its ability to produce high-purity and reproducible products under mild conditions. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, leading to the formation of a gel that can be dried and calcined to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorylcolamine calcium undergoes various chemical reactions, including:
Complexation: It can form complexes with metal ions, such as calcium, through coordination bonds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the release of calcium ions and 2-aminoethyl phosphate.
Common Reagents and Conditions:
Complexation Reactions: Common reagents include metal ions like calcium, magnesium, and zinc. The reactions typically occur under aqueous conditions.
Hydrolysis Reactions: These reactions require water and can be catalyzed by acids or bases.
Major Products Formed:
Complexation: The major products are metal-phosphorylcolamine complexes.
Hydrolysis: The primary products are calcium ions and 2-aminoethyl phosphate.
Applications De Recherche Scientifique
Phosphorylcolamine calcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound plays a role in cellular processes, including signal transduction and membrane synthesis.
Medicine: this compound is investigated for its potential use in bone regeneration and as a supplement for calcium and phosphate deficiencies.
Industry: It is utilized in the production of bioceramics and as an additive in various industrial processes
Mécanisme D'action
Phosphorylcolamine calcium exerts its effects through several mechanisms:
Calcium Activation: The compound activates calcium-dependent enzymes and proteins, such as protein kinase C, which are involved in various cellular processes.
Signal Transduction: It participates in signal transduction pathways by modulating the activity of enzymes and receptors.
Membrane Synthesis: this compound is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Comparaison Avec Des Composés Similaires
Phosphorylcolamine calcium is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Phosphoethanolamine: Contains a phosphate group linked to ethanolamine but lacks the calcium ion.
Calcium Phosphate: A broader class of compounds that include various calcium and phosphate combinations, such as hydroxyapatite and tricalcium phosphate.
Uniqueness: this compound’s uniqueness lies in its combination of calcium and 2-aminoethyl phosphate, which imparts specific biological and chemical properties not found in other compounds .
Propriétés
Numéro CAS |
10389-08-9 |
|---|---|
Formule moléculaire |
C2H8CaNO4P |
Poids moléculaire |
181.14 g/mol |
Nom IUPAC |
calcium;2-aminoethyl phosphate |
InChI |
InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6); |
Clé InChI |
DSKYSVCNLNUDIK-UHFFFAOYSA-N |
SMILES |
C(COP(=O)([O-])[O-])N.[Ca+2] |
SMILES canonique |
C(COP(=O)(O)O)N.[Ca] |
Apparence |
Solid powder |
Key on ui other cas no. |
10389-08-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Phosphoethanolamine calcium; Calcium 2-aminoethylphosphate, Ca-AEP or Ca-2AEP; calcium EAP; Phosphorylcolamine calcium; Colamine phosphate; Ethanolamine phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)












![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
